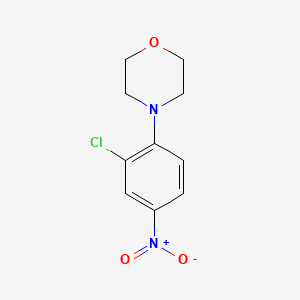
4-(2-Chloro-4-nitrophenyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is described as a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, involving rearrangement, condensation, and nucleophilic substitution reactions . Another paper reports the synthesis of a morpholine derivative through a reaction involving morpholine and a nitro-containing precursor . These methods highlight the importance of morpholine in constructing complex molecules with potential biological activity.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a morpholine-containing compound was determined, showing that the morpholine ring adopts a chair conformation and detailing the angles between different substituents . Another study reports the crystal structure of morpholinium 2-chloro-4-nitrobenzoate, where the cations and anions are connected by N-H...O hydrogen bonds .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions. The recyclization of morpholinium tetrahydropyridine thiolates to form thiophenes is one such reaction . Additionally, morpholine is used as a reagent in the synthesis of ribonucleoside mono-, di-, and tri-phosphates, demonstrating its utility in bioconjugation chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group, chloro substituents, and the morpholine ring can affect the compound's solubility, reactivity, and potential biological activity. The crystal structure of a morpholine derivative with anticonvulsive properties was characterized, providing insights into its physical properties . Another study synthesized a morpholine hydrochloride salt, which was characterized by IR, 1H NMR, and MS, indicating the importance of analytical techniques in determining the properties of these compounds .
Scientific Research Applications
Synthesis and Optimization
- The synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, a structurally similar compound, was optimized through a novel nitration process. This improved process offered benefits like higher yield, waste reduction, and safety enhancements (Zhang et al., 2007).
Crystal Structure and Biological Evaluation
- A derivative, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, showed effective molluscicidal effects. Its crystal structure was analyzed, indicating distinct dihedral angles between different rings (Duan et al., 2014).
Chemical Reactions and Mechanisms
- Studies on the aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine revealed insights into the reaction mechanism and nucleofugality ratio, providing a deeper understanding of such chemical processes (Montecinos et al., 2017).
Application in Drug Synthesis
- 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a compound structurally related to 4-(2-Chloro-4-nitrophenyl)morpholine, is an important intermediate in synthesizing biologically active compounds, particularly in anticancer drug research (Wang et al., 2016).
Future Directions
The continuous production of the intermediate “ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM)” was firstly explored in Microfluidic devices . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens . This suggests that “4-(2-Chloro-4-nitrophenyl)morpholine” and similar compounds could have potential applications in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
As an intermediate in pharmaceutical synthesis , it’s likely that its mode of action depends on the specific drug it’s used to produce.
Biochemical Pathways
While the specific biochemical pathways affected by 4-(2-Chloro-4-nitrophenyl)morpholine are not clearly defined, related compounds such as 2-chloro-4-nitrophenol (2C4NP) have been studied. In one study, a Gram-negative bacterium, Cupriavidus sp. CNP-8, was reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
Given its use as an intermediate in pharmaceutical synthesis , it’s likely that its effects would vary depending on the specific drug it’s used to produce.
properties
IUPAC Name |
4-(2-chloro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGWYXJULKUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069022 | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55435-71-7 | |
| Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-morpholino-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





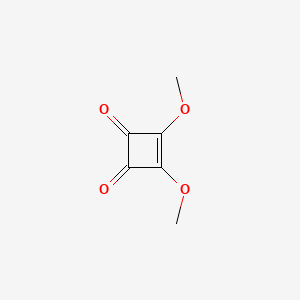
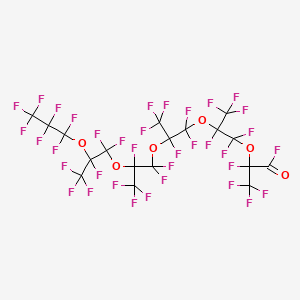

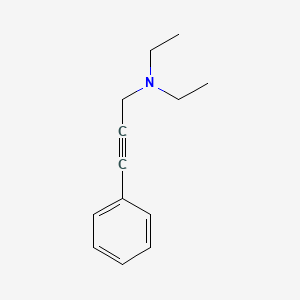
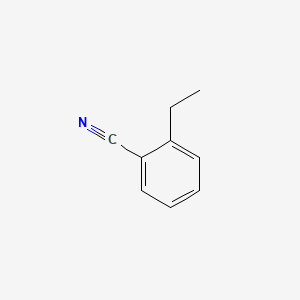
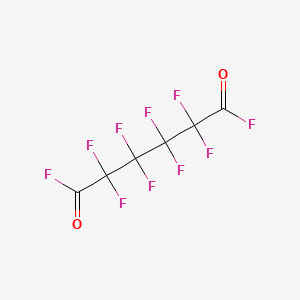
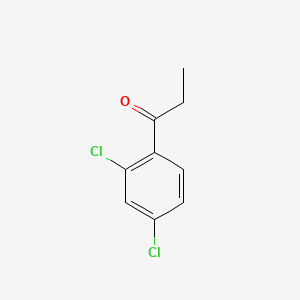
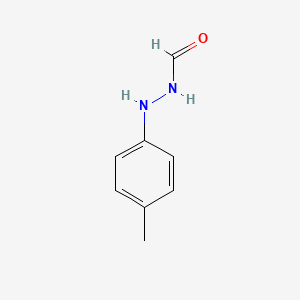
![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)
